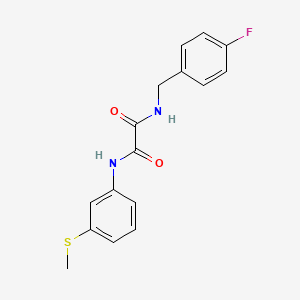
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide is an intriguing organic compound featuring a diverse combination of chemical moieties such as furan, oxadiazole, and benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of organic reactions. A typical synthetic route involves:
Furan-2-ylmethylamine Synthesis: : Start with furan and react it with chloromethylamine under acidic conditions.
Oxadiazole Ring Formation: : The furan-2-ylmethylamine undergoes cyclization with an appropriate reagent such as an isocyanate to form the oxadiazole ring.
Aryl Substitution: : The oxadiazole intermediate is then subjected to a reaction with 2-(trifluoromethyl)benzoyl chloride to introduce the benzamide moiety.
Final Coupling: : This intermediate is further coupled with 2-bromoacetophenone, using a suitable base, under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the above synthetic route, ensuring high yield and purity. Key factors include reaction time, temperature, solvent choice, and purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the furan ring, forming oxidation products.
Reduction: : Reduction reactions can target the oxadiazole ring, potentially forming a variety of reduced species.
Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nitrating agents under controlled conditions.
Major Products Formed: Depending on the reaction and conditions, major products can include furan derivatives, reduced oxadiazoles, and substituted benzamides.
Applications De Recherche Scientifique
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide is utilized in:
Chemistry: : A precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential as a bioactive molecule due to the presence of oxadiazole, which is known to exhibit various biological activities.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: : Used in the development of materials with specific properties, such as polymers.
Mécanisme D'action
The compound exerts its effects by interacting with various molecular targets. The furan ring is known for its electron-rich nature, which can participate in pi-stacking interactions with biological molecules. The oxadiazole ring can act as a hydrogen bond acceptor, engaging in interactions with enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-based Compounds: : Furans are known for their biological activities and are frequently used in drug design.
Oxadiazole Derivatives: : These are studied for their wide range of biological activities, including antimicrobial and anticancer properties.
Benzamide Derivatives: : Known for their diverse pharmacological profiles, including roles as antipsychotics and anti-inflammatory agents.
Uniqueness: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs.
In essence, this compound is a remarkable entity in organic chemistry with promising applications across various scientific fields.
Propriétés
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)15-8-3-2-7-14(15)20(28)25-16-9-4-1-6-13(16)12-18-26-19(27-30-18)17-10-5-11-29-17/h1-11H,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAIQFLCJYZMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate](/img/structure/B2551737.png)


![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine](/img/structure/B2551742.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2551744.png)
![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)
![3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2551748.png)

![Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate](/img/structure/B2551751.png)
![N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2551755.png)


